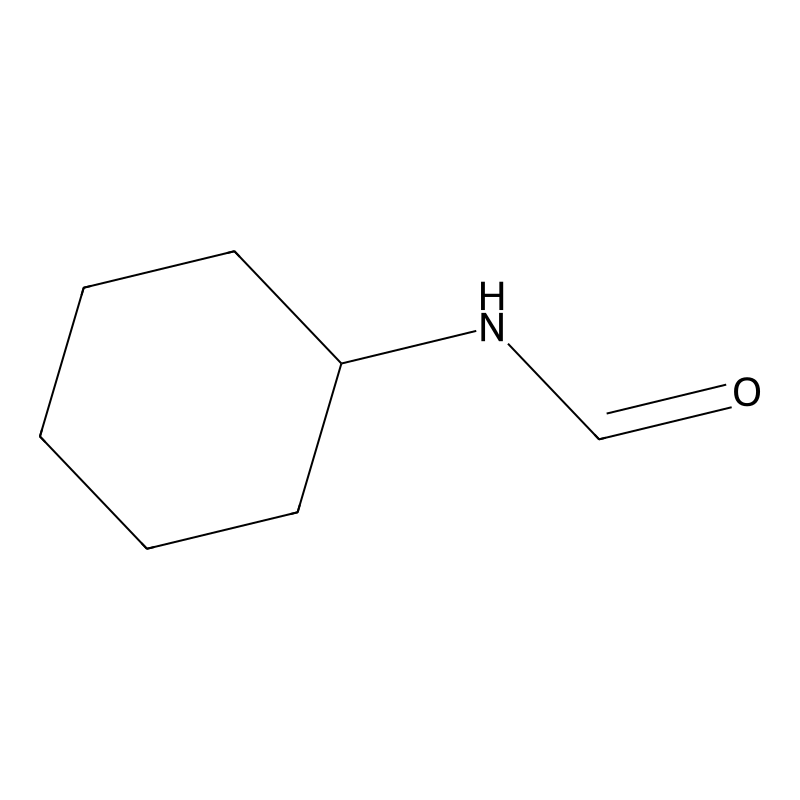N-Cyclohexylformamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Enzyme Studies:
- Alcohol Dehydrogenase: N-Cyclohexylformamide binds to the complex of horse liver alcohol dehydrogenase with NADH (nicotinamide adenine dinucleotide, reduced) and mimics the Michaelis complex, an intermediate state crucial for the enzyme's activity in aldehyde reduction. This property allows researchers to study the enzyme's mechanism and identify potential drug targets. Source: [N-Cyclohexylformamide 99 766-93-8 - Sigma-Aldrich: ]
Microbial Processes:
- Isonitrile Hydratase: This enzyme, found in the bacterium Pseudomonas putida N19-2, catalyzes the hydration of cyclohexyl isocyanide to N-cyclohexylformamide. Studying this process helps researchers understand the bacterium's metabolic pathways and potential applications in bioremediation or industrial processes. Source: [N-Cyclohexylformamide 99 766-93-8 - Sigma-Aldrich: ]
Organic Synthesis:
- 2-Methylidene-1,3-selenazolidine Derivatives: N-Cyclohexylformamide has been used as a starting material in the synthesis of these specific organic compounds, which have potential applications in medicinal chemistry and materials science. Source: [N-Cyclohexylformamide 99 766-93-8 - Sigma-Aldrich: ]
Natural Product Identification:
- Occurrence: N-Cyclohexylformamide has been identified as a natural product found in plants like grapevine (Vitis vinifera) and the single-celled organism Euglena gracilis. This finding contributes to the understanding of these organisms' secondary metabolite profiles and potential biological activities. Source: [N-Cyclohexylformamide | C7H13NO | CID 13017 - PubChem: )]
N-Cyclohexylformamide is an organic compound classified as a secondary carboxylic acid amide. Its chemical formula is , and it consists of a cyclohexane ring substituted with a formamido group. This compound is known for its role as a metabolite in mice and possesses properties typical of formamides, which are characterized by the general structure where and can be alkyl or aryl groups . The compound has garnered attention for its potential applications in various chemical processes, particularly in organic synthesis.
There is no documented research on the specific mechanism of action of N-Cyclohexylformamide.
N-Cyclohexylformamide can be synthesized through the reaction of cyclohexylamine with methanol, yielding the compound in moderate to high yields (around 73%) when using specific catalytic conditions . The mechanism involves the oxidation coupling of methanol and primary amines, facilitated by catalysts that enhance the reaction efficiency.
Key Reactions:- N-Formylation Reaction: Cyclohexylamine + Methanol → N-Cyclohexylformamide
- Catalysts: Various metal-based catalysts, particularly chromium-based ones, have been employed to optimize yields in these reactions .
Several methods exist for synthesizing N-Cyclohexylformamide:
- Oxidative Coupling:
- Direct Formylation:
- Utilizing formic acid or other formylating agents in the presence of suitable catalysts can also yield N-Cyclohexylformamide effectively.
N-Cyclohexylformamide finds applications primarily in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals. Its structural properties make it useful in developing compounds with specific functionalities, especially in medicinal chemistry.
Potential
N-Cyclohexylformamide shares structural similarities with several other formamides and secondary amides. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| N-Methylformamide | Simple formamide with a methyl group. | |
| N,N-Dimethylformamide | Common solvent and reagent in organic synthesis. | |
| N-Phenylformamide | Contains a phenyl group, used in pharmaceuticals. | |
| N,N-Diethylformamide | Used as a solvent and reagent; similar reactivity. |
Uniqueness of N-Cyclohexylformamide
N-Cyclohexylformamide's unique cyclohexane structure provides distinct steric and electronic properties compared to other formamides, potentially influencing its reactivity and interaction profiles. Its role as a mouse metabolite also highlights its biological relevance, which may differ from more commonly studied formamides.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








